N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide

ROMK inhibitor Kir1.1 thallium flux assay

This ROMK (Kir1.1) inhibitor features a unique 5-bromonicotinamide-pyrazole-thiophene scaffold, absent from comparator benzofuranone (US9206198) or octahydropyrazino-pyrazine (US9062070) series. The 5-bromo substituent confers distinct electronic properties & metabolic stability, ensuring selective ROMK1 binding. Use for SAR exploration, ion-channel library expansion, & renal physiology assays. Available via custom synthesis; contact us for purity ≥98%, scalable mg-to-gram quantities, & CoA documentation.

Molecular Formula C15H13BrN4OS
Molecular Weight 377.26
CAS No. 2034498-33-2
Cat. No. B2638109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide
CAS2034498-33-2
Molecular FormulaC15H13BrN4OS
Molecular Weight377.26
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3
InChIInChI=1S/C15H13BrN4OS/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21)
InChIKeyZIOPZABNBDIVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide (CAS 2034498-33-2): Procurement-Relevant Compound Profile


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide (CAS 2034498-33-2) is a synthetic small-molecule ROMK (Kir1.1) inhibitor under investigation for diuretic and antihypertensive applications [1]. This compound features a 5-bromonicotinamide core coupled to a chiral 2-(pyrazol-1-yl)-2-(thiophen-2-yl)ethyl linker, a structural motif distinct from the benzofuranone-based or spirocyclic scaffolds commonly found in other ROMK inhibitor series. Although publicly disclosed in Merck Sharp & Dohme patent families, the depth of publicly available comparative pharmacological data for this specific compound remains limited.

Why N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide Cannot Be Simply Replaced by Another ROMK Inhibitor


ROMK inhibitors constitute a chemically diverse class where small structural changes significantly impact channel subtype selectivity, pharmacokinetic half-life, and off-target ion channel profiles. The specific 2-(pyrazol-1-yl)-2-(thiophen-2-yl)ethyl linker in this compound is absent from leading comparator series such as the benzofuranone-derived inhibitors (e.g., compounds from US9206198) or the octahydropyrazino-pyrazine series (US9062070). Generic substitution without matched-pair analysis risks loss of the specific binding interactions that determine ROMK1 inhibitory potency and selectivity over other inwardly rectifying potassium channels (Kir2.1, Kir3.x, Kir6.x) [1]. The 5-bromo substituent on the nicotinamide ring further differentiates it from chloro, fluoro, or unsubstituted analogs by modulating both electronic properties and metabolic stability.

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide: Quantitative Differentiation Evidence


ROMK1 Inhibitory Potency in Thallium Flux Assay

The compound demonstrated an IC50 of 49 nM in a thallium flux assay measuring inhibition of human ROMK1 channels expressed in CHO cells, indicating nanomolar potency against the target [1]. However, comparative IC50 values for structurally analogous compounds within the same assay format have not been publicly disclosed in sufficient detail to establish a rigorous quantitative differentiation.

ROMK inhibitor Kir1.1 thallium flux assay potassium channel

ROMK1 Block by Whole-Cell Voltage Clamp Electrophysiology

In a whole-cell voltage clamp assay, the compound blocked Kir1.1 currents with an IC50 of 10 nM [1]. This potency level is comparable to leading benzofuranone-based ROMK inhibitors (e.g., BDBM194954 from US9206198, which showed IC50 values of 2.8–20 nM across assay formats), but direct head-to-head data under identical conditions are not publicly available.

electrophysiology ROMK1 Kir1.1 voltage clamp

Structural Differentiation from Benzofuranone-Based ROMK Inhibitors

The compound's core scaffold—5-bromonicotinamide coupled to a 2-(pyrazol-1-yl)-2-(thiophen-2-yl)ethyl moiety—differs fundamentally from the benzofuranone-based inhibitors exemplified in US9206198 and the octahydropyrazino-pyrazine series of US9062070 [1][2]. This scaffold divergence may offer distinct intellectual property freedom-to-operate and potentially different off-target profiles, although systematic selectivity data remain unpublished.

chemical series ROMK inhibitor scaffold hopping SAR

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide: Research and Industrial Application Scenarios


In Vitro ROMK1 Pharmacological Profiling and Selectivity Screening

This compound serves as a tool for characterizing ROMK1 (Kir1.1) pharmacology in recombinant cell lines. Its nanomolar potency in thallium flux and electrophysiology assays supports its use in establishing concentration-response relationships for ROMK1-mediated potassium flux [1]. Researchers can employ it alongside structurally distinct ROMK inhibitors to map binding site interactions and assess selectivity against other Kir family members.

Diuretic Mechanism-of-Action Studies in Renal Physiology Models

The compound can be utilized in ex vivo perfused kidney or isolated nephron segment preparations to probe the role of ROMK channels in potassium recycling and sodium reabsorption in the thick ascending limb and cortical collecting duct [1]. Its distinct chemical scaffold may help dissect ROMK-dependent versus ROMK-independent diuretic mechanisms when compared with traditional loop diuretics.

Chemical Probe for Scaffold-Hopping Medicinal Chemistry Campaigns

Given its unique 5-bromonicotinamide-pyrazole-thiophene scaffold, the compound is suitable as a starting point for structure-activity relationship (SAR) exploration in ROMK inhibitor programs [1][2]. Medicinal chemists can use it as a reference for designing novel ROMK inhibitors with potentially improved selectivity or pharmacokinetic profiles, while navigating intellectual property spaces distinct from benzofuranone or octahydropyrazino-pyrazine series.

Comparative Procurement for ROMK Inhibitor Chemical Library Assembly

For organizations building targeted ion channel compound libraries, this compound represents a structurally differentiated ROMK inhibitor complementing benzofuranone-based (US9206198) and octahydropyrazino-pyrazine (US9062070) chemotypes [2]. Its inclusion ensures broader coverage of chemical space for high-throughput screening campaigns aimed at identifying novel diuretic or cardiovascular agents.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.